molecular formula C5H8ClNO2 B8431436 {[(1-Methylethylidene)amino]oxy}acetyl chloride

{[(1-Methylethylidene)amino]oxy}acetyl chloride

Cat. No. B8431436
M. Wt: 149.57 g/mol
InChI Key: LDAJLLVBEHIRTB-UHFFFAOYSA-N
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Patent
US08367706B2

Procedure details

To {[(1-methylethylidene)amino]oxy}acetic acid (286 g, 2.18 mol) was added 600 ml of toluene. Thionyl chloride (364 g, 3.06 mol) was added dropwise at room temperature. After the addition was complete, the reaction mixture was heated to reflux for 10 hours. Toluene and thionyl chloride were evaporated under vacuum and the residue was distilled to afford the title compound.
Quantity
286 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
364 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[N:4][O:5][CH2:6][C:7]([OH:9])=O)[CH3:3].S(Cl)([Cl:12])=O>C1(C)C=CC=CC=1>[CH3:1][C:2](=[N:4][O:5][CH2:6][C:7]([Cl:12])=[O:9])[CH3:3]

Inputs

Step One
Name
Quantity
286 g
Type
reactant
Smiles
CC(C)=NOCC(=O)O
Name
Quantity
600 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
364 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
Toluene and thionyl chloride were evaporated under vacuum
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Name
Type
product
Smiles
CC(C)=NOCC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.